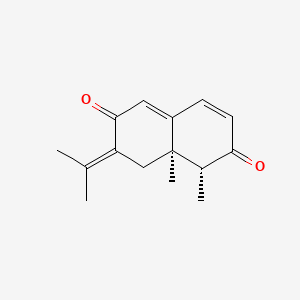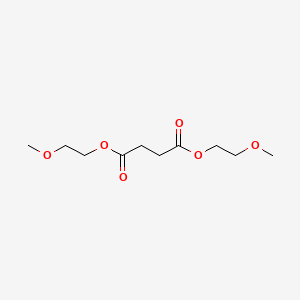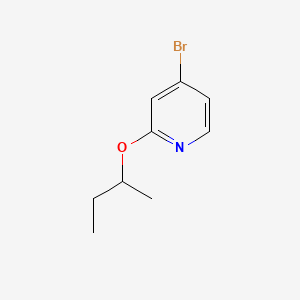
6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one, also known as AMBO, is a naturally occurring compound found in various plant species. It is a derivative of the benzoxazinone family, which is known for its diverse biological activities, including herbicidal and insecticidal effects. AMBO is a structural analog of the herbicide 2,4-D and has been studied for its potential as an herbicide and insecticide. In addition, AMBO has been investigated for its potential as an antioxidant, an anti-inflammatory agent, and a potential therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Benzoxazinoids like 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one are synthesized through pathways involving the cyclization of certain precursors, as outlined in studies on their chemical synthesis. For instance, oxazines and benzoxazines can be synthesized from the dehydration of dihydro-oxazines, obtained from cyclization reactions of acyl-nitroso compounds with urea (Sainsbury, 1991). Microwave-assisted synthesis has also been employed to increase the efficiency and diversity of benzoxazole derivatives, highlighting the advancements in synthetic methodologies for these compounds (Özil & Menteşe, 2020).
Biological Activities and Applications
The biological activities of benzoxazinoids, including antimicrobial and plant defense properties, have been extensively studied. These compounds play a significant role in allelopathy and defense against microbiological threats in crops like maize and wheat. Research has demonstrated that the 1,4-benzoxazin-3-one backbone can serve as a potential scaffold for designing new antimicrobial agents, with some synthetic derivatives showing potent activity against pathogenic fungi and bacteria (de Bruijn et al., 2018).
Potential as Antimicrobial Scaffolds
The antimicrobial activity of benzoxazinoids and their potential as scaffolds for antimicrobial agents have been highlighted in several studies. Synthetic derivatives of 1,4-benzoxazin-3-one have exhibited significant minimum inhibitory concentrations (MIC) values, suggesting their efficacy as antimicrobial compounds. This potential is underscored by the observation that modifications to the benzoxazinone structure can enhance their antimicrobial properties, presenting a promising avenue for the development of new antimicrobial agents (de Bruijn et al., 2018).
Propiedades
IUPAC Name |
6-amino-8-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-5-2-6(10)3-7-9(5)13-4-8(12)11-7/h2-3H,4,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVWELQEBVAAJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OCC(=O)N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-bromo-N-[[4-[[(2-bromoacetyl)amino]methyl]cyclohexyl]methyl]acetamide](/img/structure/B577982.png)

